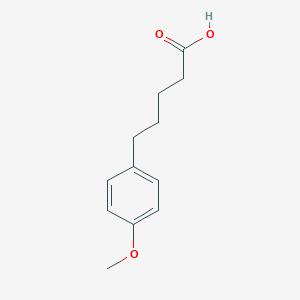

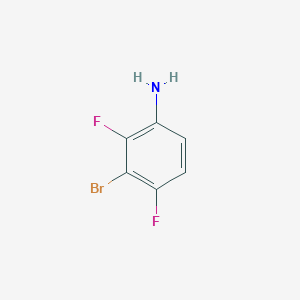

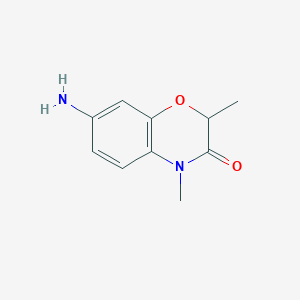

![molecular formula C10H16O4 B177103 1,4-ジオキサスピロ[4.5]デカン-8-酢酸 CAS No. 134136-04-2](/img/structure/B177103.png)

1,4-ジオキサスピロ[4.5]デカン-8-酢酸

概要

説明

1,4-Dioxaspiro[4.5]decane-8-acetic acid is a chemical compound with the molecular formula C10H16O4 . It is a useful bifunctional synthetic intermediate that has been widely used in synthesizing organic chemicals, such as pharmaceutical intermediates, liquid crystals, and insecticides .

Synthesis Analysis

The synthesis of 1,4-Dioxaspiro[4.5]decane-8-acetic acid involves the use of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane as a raw material. The compound is synthesized via selective deketalization in an acidic solution . Acetic acid (HAc) is selected as the catalyst after comparing the catalytic effects of different acids .Molecular Structure Analysis

The molecular structure of 1,4-Dioxaspiro[4.5]decane-8-acetic acid is characterized by IR and 1HNMR . The compound has a molecular weight of 142.20 g/mol .Chemical Reactions Analysis

The chemical reactions involving 1,4-Dioxaspiro[4.5]decane-8-acetic acid are characterized by a highly chemoselective reaction observed in the presence of all N-nucleophiles .Physical And Chemical Properties Analysis

1,4-Dioxaspiro[4.5]decane-8-acetic acid is a clear colorless to yellowish liquid . It has a molecular weight of 142.20 g/mol . The compound has a XLogP3-AA value of 1.4, indicating its lipophilicity . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 2 .科学的研究の応用

アリールシクロヘキサノン系鎮痛剤の調製

この化合物は、鎮痛作用を持つ可能性のある化合物のクラスであるアリールシクロヘキサノンの合成に使用されます。 これらの物質は、オピオイドに関連する副作用なしに、痛みを和らげるために中枢神経系に作用することができます .

メタロプロテアーゼ阻害剤

メタロプロテアーゼは、組織の再構築と分解において役割を果たす酵素です。これらの酵素の阻害剤は、関節炎や癌などの病状の治療において治療上の可能性を持っています。 問題の化合物は、新しいメタロプロテアーゼ阻害剤の開発に使用される可能性があります .

治療用TRPM8受容体モジュレーター

TRPM8受容体は、冷感と痛みの知覚に関与しています。これらの受容体のモジュレーターは、慢性的な痛みや片頭痛の治療に治療的な用途があります。 この化合物は、TRPM8モジュレーターとして作用するベンゾイミダゾール誘導体の作成に使用されます .

アポトーシス誘導剤

アポトーシスは、健康な組織の恒常性を維持するために不可欠な、プログラムされた細胞死の一形態です。アポトーシスを誘導できる化合物は、癌細胞を選択的に殺す可能性があるため、癌研究において価値があります。 この化合物は、新しいアポトーシス誘導剤の開発に使用される可能性があります .

アクリルアミドの合成

アクリルアミドは、ポリマー合成や有機合成の中間体など、さまざまな用途があります。 この化合物は、アクリルアミドに変換でき、その後、より複雑な分子の構成要素として役立ちます .

医薬品試験

作用機序

1,4-Dioxaspiro[4.5]decane-8-acetic acid has been shown to interact with enzymes, proteins, and other biological molecules. It binds to the active sites of enzymes and proteins, and is thought to act as an inhibitor of their activity. Additionally, 1,4-Dioxaspiro[4.5]decane-8-acetic acid has been shown to interact with lipids and other biomolecules, and is believed to play a role in the regulation of metabolic processes.

Biochemical and Physiological Effects

1,4-Dioxaspiro[4.5]decane-8-acetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. Additionally, 1,4-Dioxaspiro[4.5]decane-8-acetic acid has been shown to affect the expression of genes involved in the regulation of metabolic processes. It has also been shown to affect the growth rate of cells, and to induce apoptosis.

実験室実験の利点と制限

1,4-Dioxaspiro[4.5]decane-8-acetic acid has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store, and it is relatively inexpensive. Additionally, it is a versatile compound that can be used for a variety of research applications. However, there are some limitations to using 1,4-Dioxaspiro[4.5]decane-8-acetic acid in lab experiments. It is a relatively small molecule, and its effects may not be as pronounced as those of larger molecules. Additionally, 1,4-Dioxaspiro[4.5]decane-8-acetic acid is not very water-soluble, which can limit its use in certain experiments.

将来の方向性

The potential applications of 1,4-Dioxaspiro[4.5]decane-8-acetic acid are vast, and there are many possible future directions for research. For example, further research could be conducted to explore the potential of 1,4-Dioxaspiro[4.5]decane-8-acetic acid as a therapeutic agent. Additionally, research could be conducted to explore the potential of 1,4-Dioxaspiro[4.5]decane-8-acetic acid as a tool for studying the structure and function of proteins. Additionally, research could be conducted to explore the effects of 1,4-Dioxaspiro[4.5]decane-8-acetic acid on the expression of genes involved in the regulation of metabolic processes. Finally, research could be conducted to explore the potential of 1,4-Dioxaspiro[4.5]decane-8-acetic acid as an inhibitor of enzymes involved in the metabolism of carbohydrates, lipids, and proteins.

Safety and Hazards

特性

IUPAC Name |

2-(1,4-dioxaspiro[4.5]decan-8-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c11-9(12)7-8-1-3-10(4-2-8)13-5-6-14-10/h8H,1-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZCSTLPRXANJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1CC(=O)O)OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90568205 | |

| Record name | (1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

134136-04-2 | |

| Record name | (1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

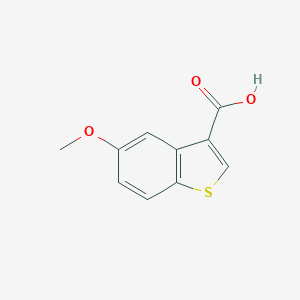

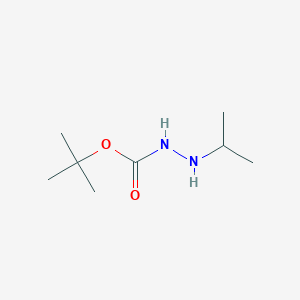

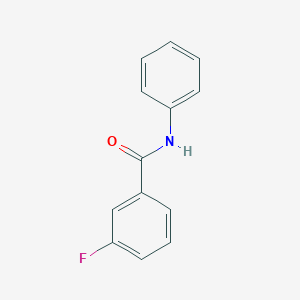

![2-Chloro-N-[(4-chlorophenyl)carbamoyl]acetamide](/img/structure/B177048.png)

![N-[1-(3-aminophenyl)ethyl]acetamide](/img/structure/B177054.png)